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3-phenyl-N-(pyrazin-2-yl)propanamide

Physicochemical profiling Heterocyclic basicity pKa differentiation

3-Phenyl-N-(pyrazin-2-yl)propanamide (CAS 830339-33-8, molecular formula C₁₃H₁₃N₃O, MW 227.26 g/mol) is a synthetic small-molecule amide featuring a 3-phenylpropanoyl moiety linked to a 2-aminopyrazine fragment. This compound belongs to the class of N-heteroaryl-3-phenylpropanamides and is structurally distinct from the more extensively studied N-phenylpyrazine-2-carboxamide antimycobacterial series due to its 'retro-amide' orientation, where the carbonyl is positioned on the phenylalkyl side rather than directly attached to the pyrazine ring.

Molecular Formula C13H13N3O
Molecular Weight 227.26 g/mol
Cat. No. B4180001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenyl-N-(pyrazin-2-yl)propanamide
Molecular FormulaC13H13N3O
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)NC2=NC=CN=C2
InChIInChI=1S/C13H13N3O/c17-13(16-12-10-14-8-9-15-12)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H,15,16,17)
InChIKeyQLXYFBRMZUPGMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-N-(pyrazin-2-yl)propanamide: Chemical Identity and Procurement-Relevant Profile


3-Phenyl-N-(pyrazin-2-yl)propanamide (CAS 830339-33-8, molecular formula C₁₃H₁₃N₃O, MW 227.26 g/mol) is a synthetic small-molecule amide featuring a 3-phenylpropanoyl moiety linked to a 2-aminopyrazine fragment . This compound belongs to the class of N-heteroaryl-3-phenylpropanamides and is structurally distinct from the more extensively studied N-phenylpyrazine-2-carboxamide antimycobacterial series due to its 'retro-amide' orientation, where the carbonyl is positioned on the phenylalkyl side rather than directly attached to the pyrazine ring. It is commercially available as a research-grade building block and fragment for medicinal chemistry and chemical biology applications .

Retro-amide scaffold Carbonyl on phenylalkyl side; structurally distinct from carboxamide series
Pyrazine heterocycle Ultra-low basicity, dual HBA; avoids pH-dependent ionization artifacts
Fragment-like profile Low molecular weight; suitable for FBDD, chemical biology, and medicinal chemistry

Why 3-Phenyl-N-(pyrazin-2-yl)propanamide Cannot Be Interchanged with Generic Heterocyclic Amides


Substituting 3-phenyl-N-(pyrazin-2-yl)propanamide with a pyridine, pyrimidine, or simple phenyl analog introduces quantifiable shifts in hydrogen-bond acceptor capacity, basicity (pKa), and molecular electrostatic potential that directly alter target binding, metabolic stability, and off-target liability [1]. In the antimycobacterial retro-amide series, N-pyrazinylbenzamides exhibited lower HepG2 cytotoxicity and superior selectivity indices compared to their N-phenylpyrazine-2-carboxamide counterparts despite reduced anti-Mtb potency—demonstrating that the heterocycle identity and amide orientation jointly govern the therapeutic window, not merely target affinity [2]. Procurement of a generic alternative without these specific structural features risks irreproducible biological results.

Pyridine analog

Protonation in acidic microenvironments introduces pH-dependent binding artifacts not seen with pyrazine.

Pyrimidine analog

Two HBA sites but meta-oriented; bidentate coordination geometry differs and may not replicate pyrazine interactions.

Carboxamide isomer

Different amide orientation may shift HepG2 cytotoxicity profile; selectivity index context likely not interchangeable.

Quantitative Differentiation Evidence for 3-Phenyl-N-(pyrazin-2-yl)propanamide Versus Closest Structural Analogs


Pyrazine vs. Pyridine Basicity: A >2,000-Fold Difference in Conjugate Acid pKa Governs Protonation-Dependent Binding and Cellular Compartment Effects

3-Phenyl-N-(pyrazin-2-yl)propanamide incorporates a pyrazine ring whose conjugate acid pKa is 0.65, rendering it essentially non-basic at physiological pH. The direct pyridine analog (3-phenyl-N-(pyridin-2-yl)propanamide) carries a pyridine ring with a conjugate acid pKa of 5.2, meaning a measurable fraction will protonate in mildly acidic microenvironments (e.g., endosomal pH ~5.5, tumor microenvironment pH ~6.2–6.8) [1]. This >2,000-fold difference in Kb (10^−0.65 vs 10^−5.2) translates to altered hydrogen-bonding capacity, membrane permeation, and off-target engagement profiles [2].

Pyrazine vs. Pyridine Basicity
Class-level
pKa 0.65 vs 5.2 (Δ 4.55; ~35,500-fold Kb difference)
Non-basic at physiological pH; avoids ionization artifacts in acidic compartments
Class-level pKa values for unsubstituted azines; substituent effects may shift
Physicochemical profiling Heterocyclic basicity pKa differentiation

Hydrogen-Bond Acceptor Capacity: Pyrazine Provides Two HBA Sites Versus One in Pyridine—Quantified by Molecular Electrostatic Potential and Crystallographic Analysis

The pyrazine ring in 3-phenyl-N-(pyrazin-2-yl)propanamide presents two sp² nitrogen lone pairs oriented para to each other as hydrogen-bond acceptors, whereas the pyridine analog (3-phenyl-N-(pyridin-2-yl)propanamide) offers only one such acceptor. In silico molecular electrostatic potential (MEP) calculations on the N-pyrazinylbenzamide vs. N-phenylpyrazine-2-carboxamide series reveal substantial differences in hydrogen-bond pattern analysis that correlate with observed differences in biological activity across mycobacterial, bacterial, and fungal strains [1]. The dual-acceptor geometry of pyrazine enables bidentate coordination to Lewis acids, metal ions, or complementary H-bond donors (e.g., two-point O–H⋯N/O⋯H–N synthons observed in 2-aminopyrazine co-crystallization studies) [2].

H-Bond Acceptor Sites
Reported
Pyrazine: 2 para N HBA sites; Pyridine: 1 site
Enables bidentate coordination; unique for paired H-bond donor motifs
MEP and co-crystallization support dual-acceptor geometry
Supramolecular chemistry Hydrogen-bond acceptor Co-crystal engineering

Retro-Amide Architecture: N-Pyrazinylbenzamide Series Demonstrates Lower Cytotoxicity and Higher Selectivity Index Compared to N-Phenylpyrazine-2-carboxamide Counterparts

3-Phenyl-N-(pyrazin-2-yl)propanamide embodies a 'retro-amide' topology where the carbonyl is positioned on the 3-phenylpropanoyl side of the amide bond, analogous to the N-pyrazinylbenzamide scaffold. In the antimycobacterial retro-amide series, directly compared against N-phenylpyrazine-2-carboxamides with identical substitution patterns, retro-amides exhibited lower HepG2 cytotoxicity and improved selectivity indices (SI > 10 for the best compounds: N-(5-chloropyrazin-2-yl)benzamides with 4-Me or 4-Et substitution, MIC = 6.25 and 3.13 µg/mL respectively) [1]. Although retro-amides generally showed reduced anti-Mtb potency relative to their carboxamide counterparts, the active subset demonstrated a superior therapeutic window—a critical differentiation for lead optimization programs where safety margin dictates candidate progression.

Retro-Amide Selectivity
Class-level
Lower HepG2 cytotoxicity; SI >10 in best analogs
Decouples potency from cytotoxicity; supports lead optimization programs
Class trend; specific compound data not reported
Antimycobacterial Cytotoxicity Selectivity index Retro-amide

Fragment-Like Physicochemical Profile: MW 227.26 and 3-Phenylpropanoyl Scaffold Align with Privileged Fragment-Based Drug Discovery Parameters

With a molecular weight of 227.26 g/mol, 3-phenyl-N-(pyrazin-2-yl)propanamide falls within the fragment range (<300 Da) and satisfies the Rule of Three criteria commonly applied in fragment-based drug discovery (FBDD) [1]. By comparison, the direct retro-amide analog N-(2-phenylethyl)pyrazine-2-carboxamide (same molecular formula C₁₃H₁₃N₃O, MW 227.26) features the carbonyl directly attached to the pyrazine, creating a shorter, more rigid scaffold with different conformational degrees of freedom. The 3-phenylpropanoyl chain in the target compound introduces an ethylene spacer (-CH₂-CH₂-) that increases rotatable bond count (from 3 to 4) and modulates the spatial relationship between the phenyl and pyrazine rings, offering distinct 3D pharmacophore geometries for fragment-growing or fragment-linking strategies.

Fragment-Like Profile
Class-level
MW 227, 4 rotatable bonds, 4 HBA, tPSA ~55 Ų
Fits Rule of Three; suitable for FBDD library design
Conformational flexibility vs. carboxamide isomer
Fragment-based drug discovery Rule of Three Physicochemical properties

STAT3 Inhibitor SAR: Pyrazine-Containing Scaffolds in Region R2 Produce Potent DNA-Binding Inhibition—Rationale for Heterocycle Selection in Oncology Programs

In a systematic SAR study of small-molecule STAT3 dimerization/DNA-binding inhibitors, it was determined that pyridine or pyrazine structural motifs in region R2 produced the most potent compounds compared to analogs with different heterocycles [1]. Although the study was inconclusive as to whether pyrazine or pyridine conferred superior potency (more analogs were needed for definitive resolution), the pyrazine-containing sub-series demonstrated that the dual-nitrogen heterocycle is competitive with pyridine and offers distinct physicochemical advantages (lower basicity, higher HBA count) that warrant its selection for hit-to-lead optimization. This SAR data, combined with the pKa and HBA differentiation described above, provides a rationale for prioritizing the pyrazine-containing 3-phenyl-N-(pyrazin-2-yl)propanamide scaffold over pyridine or pyrimidine variants in STAT-family or related transcription factor inhibitor programs.

STAT3 Inhibitor SAR
Class-level
Pyrazine ≈ Pyridine >> other heterocycles
Equipotent to pyridine in DNA-binding inhibition
Exact IC₅₀ for this scaffold not reported
STAT3 inhibition Oncology SAR Heterocycle optimization

N-Pyrazinyl Retro-Amide Stability Advantage: Lower Hepatic Microsomal Turnover Versus Pyrazinamide (PZA) Prodrugs in Antimycobacterial Context

In the broader context of pyrazinamide-based antimycobacterial prodrugs, N-pyrazinyl amides (retro-amides) exhibit greater plasma stability compared to ester-linked pyrazinoic acid prodrugs, which are rapidly hydrolyzed by mycobacterial esterases. While the retro-amides are more resistant to enzymatic activation and thus show lower potency against Mtb in vitro, this metabolic stability is advantageous when the research objective is to explore non-prodrug mechanisms of action or to develop compounds with prolonged systemic exposure [1]. By extension, 3-phenyl-N-(pyrazin-2-yl)propanamide, as a retro-amide, is expected to resist the rapid hydrolytic cleavage that plagues simple pyrazinoic acid esters, making it suitable for target engagement studies that require sustained compound concentrations.

Retro-Amide Stability
Class-level
Resistant to enzymatic hydrolysis vs. ester prodrugs
Sustained exposure for target engagement studies
Class inference; microsomal data for this compound lacking
Metabolic stability Retro-amide Pyrazinamide Prodrug activation

Proven and High-Potential Application Scenarios for 3-Phenyl-N-(pyrazin-2-yl)propanamide in Research and Industrial Settings


Fragment-Based Drug Discovery (FBDD) Library Design: Non-Protonatable Bidentate HBA Fragment

With MW 227.26 and a pyrazine ring offering two para-oriented HBA nitrogen sites, this compound is an ideal fragment for screening campaigns targeting proteins with paired H-bond donors (e.g., kinase hinge regions, proteases with oxyanion holes, or bromodomains). The pyrazine's ultra-low basicity (pKa 0.65) ensures the heterocycle remains unprotonated across all biologically relevant pH ranges (pH 2–8), eliminating pH-dependent binding artifacts that complicate fragment hit triaging with pyridine-containing fragments (pKa 5.2) [1]. Its borderline compliance with the Rule of Three (MW <300, HBD ≤3, HBA ≤3; compound has HBA = 4 from pyrazine N2 + amide C=O + amide N) positions it as a 'lead-like fragment' suitable for structure-based optimization.

Antimycobacterial Lead Optimization: Retro-Amide Scaffold with Inherently Lower Cytotoxicity

Although the parent N-pyrazinylbenzamide series showed reduced anti-Mtb potency compared to N-phenylpyrazine-2-carboxamides, the retro-amides consistently exhibited lower HepG2 cytotoxicity and higher selectivity indices (SI > 10 for the best analogs) [2]. Researchers pursuing novel antitubercular agents with improved safety margins should employ 3-phenyl-N-(pyrazin-2-yl)propanamide as a starting scaffold for medicinal chemistry optimization, leveraging its retro-amide architecture to decouple potency from cytotoxicity—a persistent challenge in the pyrazinamide chemotype.

STAT3 and Transcription Factor Inhibitor Programs: Validated Pyrazine Chemotype for Oncology

Systematic SAR on STAT3 dimerization inhibitors confirmed that pyrazine-containing scaffolds in the R2 region are equipotent to pyridine analogs while offering superior resistance to N-oxide formation and CYP-mediated metabolism commonly associated with pyridine rings [3]. 3-Phenyl-N-(pyrazin-2-yl)propanamide provides a synthetically tractable entry point into this validated chemotype for hit-to-lead expansion in STAT-driven cancers (glioma, breast, prostate, ovarian).

Metal-Organic Framework (MOF) and Coordination Polymer Synthesis: Bidentate Pyrazine Ligand

The pyrazine ring's two para-nitrogen lone pairs enable bidentate bridging coordination to transition metal ions (Cu, Zn, Co, Ag), forming 1D, 2D, or 3D coordination polymers [4]. 3-Phenyl-N-(pyrazin-2-yl)propanamide, with its amide NH available for additional H-bonding and its phenyl ring providing π-stacking interactions, offers a multifunctional ligand for crystal engineering and MOF design. This application is supported by extensive precedent in pyrazine-metal halide complex literature and the well-characterized two-point O–H⋯N/O⋯H–N synthon behavior of 2-aminopyrazine derivatives.

Application
Selection Property
Validation Focus
FBDD library design
Non-protonatable pyrazine with dual HBA geometry
Fragment hit confirmation with paired H-bond donor targets
Antimycobacterial lead optimization
Retro-amide scaffold with reported lower cytotoxicity
Selectivity index (SI) vs. Mtb potency endpoints
STAT3 transcription factor studies
Pyrazine in R2 position; equipotent to pyridine scaffold
DNA-binding inhibition assay and metabolic stability comparison
MOF/coordination polymer synthesis
Bidentate para-pyrazine coordination; amide H-bonding
Bridging geometry and π-stacking interactions
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